3-(3-METHYLPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-(3-METHYLPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a quinazolinone core, a phenyl group, and a sulfanyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYLPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This is followed by the introduction of the phenyl-ethylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHYLPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
3-(3-METHYLPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-METHYLPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. The phenyl-ethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-2-phenyl-ethylsulfanyl)-benzoic acid
- 2-(2-Oxo-2-phenyl-ethylsulfanyl)-acetic acid
Uniqueness
3-(3-METHYLPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of a quinazolinone core and a phenyl-ethylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H18N2O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2-phenacylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C23H18N2O2S/c1-16-8-7-11-18(14-16)25-22(27)19-12-5-6-13-20(19)24-23(25)28-15-21(26)17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
InChI Key |
AIQSFMUIYJMCCW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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